molecular formula C8H12ClNO2 B6284779 4-(aminomethyl)-3-methoxyphenol hydrochloride CAS No. 1255942-75-6

4-(aminomethyl)-3-methoxyphenol hydrochloride

Cat. No. B6284779
M. Wt: 189.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-3-methoxyphenol hydrochloride, also known as AMMP-HCl, is an organic compound and an active ingredient of many pharmaceutical drugs. It is an important intermediate in the synthesis of many pharmaceuticals and has been studied extensively in the past few decades due to its wide range of applications in the medical field. AMMP-HCl has been used in the synthesis of drugs such as anti-bacterial agents, anti-inflammatory agents, and anti-cancer agents. Its use in the synthesis of these drugs is due to its unique properties, such as its low toxicity and high solubility in water.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(aminomethyl)-3-methoxyphenol hydrochloride involves the reaction of 3-methoxyphenol with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.

Starting Materials
3-methoxyphenol, formaldehyde, ammonium chloride, sodium borohydride, hydrochloric acid

Reaction
Step 1: Mix 3-methoxyphenol, formaldehyde, and ammonium chloride in a solvent such as ethanol or water., Step 2: Heat the mixture to reflux for several hours to form 4-(aminomethyl)-3-methoxyphenol., Step 3: Cool the mixture and add sodium borohydride to reduce the imine to the amine., Step 4: Acidify the mixture with hydrochloric acid to form 4-(aminomethyl)-3-methoxyphenol hydrochloride., Step 5: Isolate the product by filtration or extraction and purify by recrystallization.

Scientific Research Applications

4-(aminomethyl)-3-methoxyphenol hydrochloride has been used in a variety of scientific research applications, including drug synthesis, drug screening, and biochemical and physiological research. In drug synthesis, 4-(aminomethyl)-3-methoxyphenol hydrochloride is used to synthesize a variety of drugs, such as anti-bacterial agents, anti-inflammatory agents, and anti-cancer agents. In drug screening, 4-(aminomethyl)-3-methoxyphenol hydrochloride is used to identify potential drug candidates. In biochemical and physiological research, 4-(aminomethyl)-3-methoxyphenol hydrochloride is used to study the biochemical and physiological effects of drugs and other compounds.

Mechanism Of Action

The mechanism of action of 4-(aminomethyl)-3-methoxyphenol hydrochloride is not well understood. However, it is believed that 4-(aminomethyl)-3-methoxyphenol hydrochloride acts as a proton donor, donating a proton to the target molecule and thereby altering its structure. This alteration can lead to changes in the biochemical and physiological effects of the target molecule.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(aminomethyl)-3-methoxyphenol hydrochloride are not well understood. However, it is believed that 4-(aminomethyl)-3-methoxyphenol hydrochloride can affect the activity of enzymes and other proteins in the body. It is also believed that 4-(aminomethyl)-3-methoxyphenol hydrochloride can affect the metabolism of drugs and other compounds.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(aminomethyl)-3-methoxyphenol hydrochloride in lab experiments include its low toxicity, high solubility in water, and high reactivity. The limitations of using 4-(aminomethyl)-3-methoxyphenol hydrochloride in lab experiments include the fact that its mechanism of action is not well understood and that its biochemical and physiological effects are not well understood.

Future Directions

There are a number of potential future directions for 4-(aminomethyl)-3-methoxyphenol hydrochloride research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential use in drug synthesis and drug screening. Additionally, further research could be conducted into the potential use of 4-(aminomethyl)-3-methoxyphenol hydrochloride in other lab experiments, such as in the study of disease processes, drug metabolism, and drug toxicity. Finally, further research could be conducted into the potential use of 4-(aminomethyl)-3-methoxyphenol hydrochloride in the development of new drugs.

properties

CAS RN

1255942-75-6

Product Name

4-(aminomethyl)-3-methoxyphenol hydrochloride

Molecular Formula

C8H12ClNO2

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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